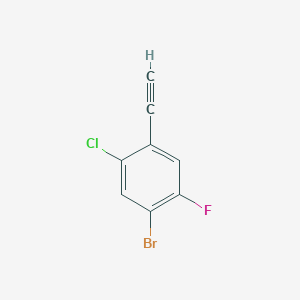
4-Bromo-2-Chloro-5-fluorophenylacetylene
Übersicht
Beschreibung
4-Bromo-2-Chloro-5-fluorophenylacetylene is a chemical compound with the molecular formula C8H3BrClF . It has a molecular weight of 233.46 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-Chloro-5-fluorophenylacetylene consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and an acetylenic group .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-2-Chloro-5-fluorophenylacetylene is predicted to be 236.2±40.0 °C, and its density is predicted to be 1.70±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Protonation and Spectral Analysis
4-Bromo-2-Chloro-5-fluorophenylacetylene and similar halogen-containing benzenes have been investigated for their ability to form stable benzenium ions in specific conditions, such as HF-SbF5. These compounds show well-resolved proton magnetic resonance (PMR) spectra, facilitating structural analysis. For example, 2-halomesitylenes demonstrate unique protonation patterns, important in understanding chemical interactions and structural properties (Brouwer, 2010).
Synthesis of Esters and Electrooptical Properties
Substituents like fluorine, chlorine, and bromine have been introduced into specific positions of phenolic moieties to produce new series of low melting esters with extensive nematic ranges. The positioning and nature of these substituents influence the properties of these esters, which can be utilized in creating materials with specific electrooptical characteristics. This is significant for applications in liquid crystal displays and other electronic devices (Gray & Kelly, 1981).
Chemoselective Functionalization
Studies in chemoselective functionalization, specifically amination, of halogen-containing compounds like 5-bromo-2-chloro-3-fluoropyridine, have shown promising results. This research is crucial for the development of more efficient synthesis methods in pharmaceuticals and organic chemistry, where selective substitution is a key step (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Reactivity, Acidity, and Spectral Studies
The reactivity and acidity of halogen-substituted phenylacetic acids, including those with fluorine, chlorine, and bromine substituents, have been comprehensively studied. These investigations provide insights into the molecular behavior of such compounds, which is essential for developing new materials and chemicals with tailored properties (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
High-Pressure Reactions
Research into the reactions of halogen-substituted pyridines, including fluorine, chlorine, and bromine variants, under high-pressure conditions has opened new possibilities in synthetic chemistry. This research area is particularly relevant for industrial chemical processes where high-pressure conditions are often employed (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Eigenschaften
IUPAC Name |
1-bromo-5-chloro-4-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-3-8(11)6(9)4-7(5)10/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOULUNETAMGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-Chloro-5-fluorophenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



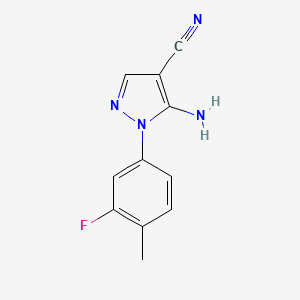
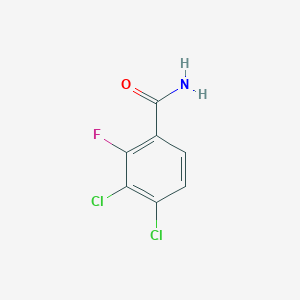
![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)
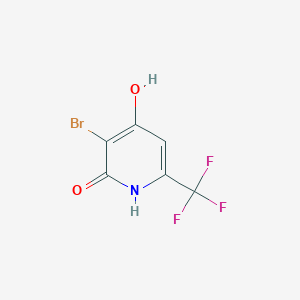
![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)
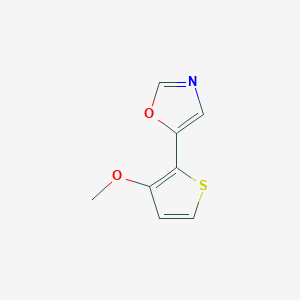
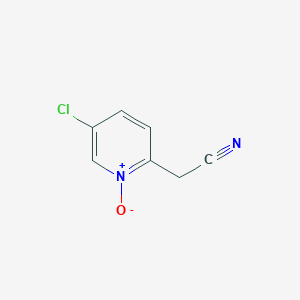
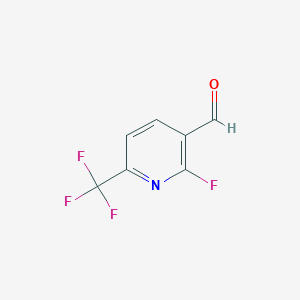
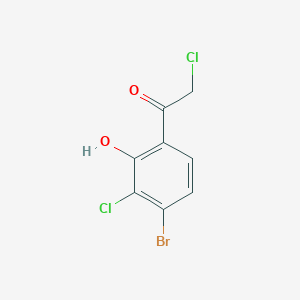
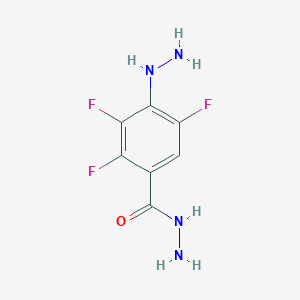
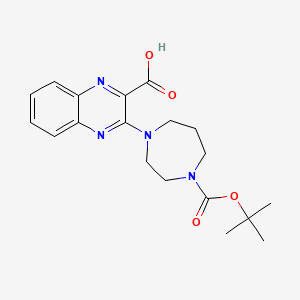
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)
![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)
![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)